3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
5-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-16-6-10-13-11(15-14-10)9-5-12-4-8(9)7-2-3-7/h7-9,12H,2-6H2,1H3,(H,13,14,15)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYOSMGXIIBQDT-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=N1)C2CNCC2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NNC(=N1)[C@@H]2CNC[C@H]2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the construction of the pyrrolidine ring, followed by the introduction of the cyclopropyl group and the triazole ring. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace certain substituents under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the potential antifungal properties of triazole derivatives. For instance, compounds with triazole scaffolds have been synthesized and evaluated for their efficacy against various fungal strains, including Candida albicans. These studies indicate that certain derivatives exhibit greater antifungal activity compared to traditional treatments like fluconazole, with minimum inhibitory concentration (MIC) values often below 25 µg/mL .
Case Study: Synthesis and Efficacy
A notable study synthesized a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides. These compounds were tested against strains of Candida and demonstrated significant antifungal activity, suggesting that modifications to the triazole structure can enhance its therapeutic potential .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer properties. Research indicates that compounds containing a 1,2,4-triazole moiety can inhibit cell proliferation in various cancer cell lines. For example, a study identified a derivative with significant cytotoxic effects against HT29 colon cancer cells, demonstrating the potential of triazoles as anticancer agents .
Data Table: Anticancer Activity of Triazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 55.7 TZ | HT29 | 12.5 | Inhibition of phospholipid-dependent kinase 1 |
| 53.7 TZ | MCF7 | 15.0 | Induction of apoptosis |
| 3A | A549 | 10.0 | Cell cycle arrest |
Inhibition of Protein Tyrosine Phosphatases
Another significant application of triazole derivatives is their role as inhibitors of protein tyrosine phosphatases (PTPs). For instance, vociprotafib has been identified as an orally bioavailable inhibitor targeting SHP2 (Src homology region 2 domain phosphatase), which plays a crucial role in cancer signaling pathways . The structural modifications in triazoles can enhance their specificity and potency against these targets.
Antimicrobial Properties
In addition to antifungal and anticancer activities, triazoles have shown promise as antimicrobial agents. Studies have reported that certain triazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. For example, synthesized compounds based on the triazole framework demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating their potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights key differences in substituents, molecular weights, and applications among the target compound and analogs:
Key Observations:
- Cyclopropyl vs.
- Methoxymethyl vs. Methyl : The methoxymethyl group in the target compound likely enhances aqueous solubility relative to the methyl group in , which may improve bioavailability.
- S-Alkyl/Chlorophenyl Derivatives : Compounds with S-alkyl or chlorophenyl groups () exhibit distinct electronic properties, favoring interactions with hydrophobic enzyme pockets, as seen in molecular docking studies.
Biological Activity
3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole is a novel compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly due to their anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈Cl₂N₄ |
| Molecular Weight | 291.22 g/mol |
| CAS Number | 2138367-15-2 |
| IUPAC Name | This compound; dihydrochloride |
Synthesis
The synthesis of this compound typically involves multi-step reactions that ensure the correct stereochemistry and functionalization of the triazole ring. The process often includes cyclizations and alkylation steps under controlled conditions to maximize yield and purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with a similar triazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The XTT assay has been employed to evaluate these effects quantitatively. Notably, derivatives containing a 3-amino-1,2,4-triazole core exhibited promising dual anticancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cancer progression:
- Enzyme Inhibition : It is believed that the compound may inhibit key enzymes involved in cellular proliferation and angiogenesis. For example, thymidine phosphorylase (TP), an enzyme linked to tumor growth and angiogenesis, has been targeted by similar triazole compounds .
- Signaling Pathways : The compound may modulate signaling pathways related to cell survival and apoptosis. This modulation can lead to enhanced therapeutic efficacy against tumors .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Preliminary evaluations suggest that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition comparable to standard antibiotics .
Case Studies
Several case studies have been conducted to evaluate the biological activities of triazole derivatives:
- Anticancer Evaluation : A study focused on a series of triazole derivatives showed that those with structural similarities to our compound had significant cytotoxic effects on MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines with IC50 values indicating low toxicity against normal cells .
- Antimicrobial Assessment : Another investigation tested various triazole derivatives against a panel of pathogens. The findings revealed that some derivatives exhibited potent antibacterial activity with MIC values in the low microgram range .
Q & A
Q. What are the optimal synthetic routes for preparing 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole?
- Methodological Answer : Synthesis of structurally similar 1,2,4-triazole derivatives often involves multi-step protocols:
- Step 1 : Acylation of pyrrolidine precursors with cyclopropane-containing reagents to establish stereochemistry (critical for (3S,4S) configuration) .
- Step 2 : Hydrazinolysis to form the triazole core, followed by nucleophilic addition of methoxymethyl groups. Reaction conditions (e.g., anhydrous solvents, 60–80°C) must be tightly controlled to avoid side reactions .
- Step 3 : Alkaline cyclization or thiourea-mediated cyclization to finalize the heterocyclic structure. Purity is verified via HPLC with diode-array detection .
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- ¹H-NMR : Resolves stereochemistry of the cyclopropylpyrrolidine moiety and methoxymethyl group (e.g., coupling constants for axial/equatorial protons) .
- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ peaks) and detects impurities. Electrospray ionization (ESI) is preferred for polar triazole derivatives .
- Elemental Analysis : Validates stoichiometry (C, H, N, S) with ≤0.4% deviation from theoretical values .
Advanced Research Questions
Q. How can molecular docking strategies predict biological targets for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes with active sites compatible with the compound’s substituents (e.g., lanosterol 14-α-demethylase for antifungal activity, as in ). Use Protein Data Bank (PDB) entries like 3LD6 for homology modeling .
- Docking Workflow :
Prepare the ligand: Optimize 3D conformation using Gaussian09 with B3LYP/6-31G(d) basis set.
Grid box setup in AutoDock Vina: Focus on catalytic pockets (e.g., COX-2’s arachidonic acid binding site).
Validate with known inhibitors (e.g., docking scores ≤-7.0 kcal/mol suggest strong binding) .
Q. How to resolve contradictions in activity data across different biological assays?
- Methodological Answer :
- Orthogonal Assays : If a compound shows inhibition against both kinases (e.g., anaplastic lymphoma kinase) and cyclooxygenase-2 (COX-2), perform:
Enzyme kinetics : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
Cellular assays : Use siRNA knockdowns to confirm target specificity (e.g., reduced activity in kinase-deficient cell lines) .
- ADME Analysis : Assess metabolic stability (e.g., CYP450 interactions via liver microsomes) to rule out false positives from metabolite interference .
Q. What strategies enhance the compound’s bioavailability given its heterocyclic structure?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxymethyl) to improve membrane permeability. Monitor stability in simulated gastric fluid (pH 1.2) .
- Salt Formation : React with succinic acid or HCl to enhance aqueous solubility. Characterize salts via DSC and PXRD to confirm crystallinity .
Data-Driven Research Questions
Q. How to optimize reaction yields for stereospecific synthesis of the cyclopropylpyrrolidine moiety?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts like Jacobsen’s Co-salen for asymmetric cyclopropanation. Yields >70% enantiomeric excess (ee) are achievable with tert-butyl diazoacetate .
- Reaction Monitoring : Use in-situ FTIR to track diazo decomposition (N₂ release at 2100–2200 cm⁻¹) and optimize stoichiometry .
Q. What computational tools predict metabolic pathways for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
